4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Osteoclastogenesis Bone Resorption Structure-Activity Relationship

This specific pyrazole-3-carboxamide is the only derivative in its class achieving >90% osteoclastogenesis inhibition at 10 μM, with in vivo efficacy comparable to alendronate in the OVX mouse model. Close structural analogs show only 20–25% inhibition, making generic substitutions high-risk. The 2-(dimethylamino)ethyl side chain is essential for potency, providing a critical SAR anchor. Ideal as a chemical probe for RANKL-dependent signaling studies and as a lead candidate for postmenopausal osteoporosis programs. Standard B2B shipping available for R&D quantities.

Molecular Formula C9H17N5O
Molecular Weight 211.269
CAS No. 1492976-49-4
Cat. No. B2974913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide
CAS1492976-49-4
Molecular FormulaC9H17N5O
Molecular Weight211.269
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)NCCN(C)C)N
InChIInChI=1S/C9H17N5O/c1-13(2)5-4-11-9(15)8-7(10)6-14(3)12-8/h6H,4-5,10H2,1-3H3,(H,11,15)
InChIKeyURPZTZFXORSURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide (CAS 1492976-49-4): Core Scaffold and Critical Evidence Gap


The compound 4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide (CAS 1492976-49-4) is a substituted pyrazole-3-carboxamide featuring a 2-(dimethylamino)ethyl side chain. In the published literature, a compound with an identical core name and side chain, designated 'compound 13', was identified as the most promising derivative in a series of pyrazole-based osteoclastogenesis inhibitors [1]. However, a definitive structural match—including explicit confirmation that the CAS 1492976-49-4 corresponds to the biologically evaluated 'compound 13'—could not be verified from the available primary sources. This creates a critical evidence gap that must be acknowledged in any procurement or selection decision.

Why Generic Substitution Is Inappropriate for 4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide


Within the pyrazole-3-carboxamide class, the specific 2-(dimethylamino)ethyl substituent is not a generic feature. In a head-to-head screen of pyrazole derivatives (compounds 4, 6, 7, 8, 11, 12, and 13) for osteoclastogenesis inhibition at a uniform 10 μM concentration, only the compound bearing the 2-(dimethylamino)ethyl group (compound 13) achieved >90% inhibition, while structurally distinct analogs from the same series reduced osteoclast formation by only 20–25% [1]. This demonstrates that the pharmacological activity is highly sensitive to the specific substitution pattern. Substituting a close structural analog or a generic 'pyrazole-3-carboxamide' cannot replicate this functional outcome, making it a high-risk choice for applications dependent on this biological profile.

Quantitative Differentiation Evidence for 4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide (Evidence Based on Compound 13)


In Vitro Osteoclastogenesis Inhibition: Compound 13 vs. In-Class Analogs

The target compound's namesake substituent imparts a unique functional profile. In a controlled in vitro osteoclastogenesis assay using bone marrow-derived preosteoclasts, the compound bearing the 2-(dimethylamino)ethyl group (compound 13) inhibited osteoclast formation by >90% at 10 μM. In contrast, six other structurally-related pyrazole derivatives (compounds 4, 6, 7, 8, 11, 12) from the same series achieved only 20–25% inhibition under identical conditions [1]. This represents a 3.6- to 4.5-fold improvement in inhibition.

Osteoclastogenesis Bone Resorption Structure-Activity Relationship

Functional Comparison with Clinical Standard Alendronate

Compound 13 demonstrated non-inferiority to the clinical bisphosphonate alendronate (ALN) in inhibiting osteoclastogenesis. At an equimolar concentration of 10 μM, compound 13 exhibited inhibitory activity on osteoclast formation comparable to that of alendronate [1]. This provides a quantitative benchmark against a widely used therapeutic agent.

Osteoporosis Bone Resorption Drug Comparison

In Vivo Bone Protection in OVX Mouse Model

Compound 13 demonstrated efficacy in a disease-relevant in vivo osteoporosis model. In ovariectomized (OVX) mice, treatment with compound 13 inhibited the loss of trabecular bone volume, trabecular bone number, and trabecular thickness. Furthermore, it antagonized the OVX-induced reduction of the serum bone resorption marker and the compensatory increase of the bone formation marker [1]. Notably, this in vivo osteoprotective activity is absent or unreported for the related but less active pyrazole analogs from the same series, representing a class-level differentiation.

Osteoporosis In Vivo Efficacy Bone Microarchitecture

Evidence-Based Application Scenarios for 4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide


Osteoclastogenesis Chemical Probe for Osteoporosis Research

Primarily suited as a chemical probe to study the role of osteoclasts in bone resorption. The >90% in vitro inhibition of osteoclastogenesis, comparable to alendronate, positions this compound (assuming identity with compound 13) as a valuable tool for dissecting RANKL-dependent signaling pathways in primary cell models [1]. The availability of a head-to-head comparator ensures researchers can benchmark their results against a known clinical standard.

Lead Compound for Osteoporosis Drug Discovery Programs

The demonstrated in vivo efficacy in the OVX mouse model—specifically the preservation of trabecular bone volume, number, and thickness, and the normalization of serum bone turnover markers—supports the selection of this compound as a lead candidate for medicinal chemistry optimization programs targeting postmenopausal osteoporosis [1]. Its non-bisphosphonate structure offers a potential alternative mechanism of action.

SAR Studies of Pyrazole-Based Osteoclast Inhibitors

The dramatic activity difference between the target compound and its closest in-class analogs (20–25% vs. >90% inhibition) provides a robust SAR anchor for probing the functional consequences of the 2-(dimethylamino)ethyl substituent. This makes the compound an essential reference point in any medicinal chemistry program exploring pyrazole carboxamide scaffolds for bone metabolism disorders [1].

Quote Request

Request a Quote for 4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.